molecular formula C25H29N5O3S B2518223 5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-28-5

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2518223
CAS No.: 869344-28-5
M. Wt: 479.6
InChI Key: FHXCUSXTBFQZSM-UHFFFAOYSA-N
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Description

The compound 5-((4-ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with methyl, hydroxyl, and a bulky aryl-piperazine moiety.

Properties

IUPAC Name

5-[(4-ethoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-4-33-21-9-5-18(6-10-21)22(23-24(31)30-25(34-23)26-17(2)27-30)29-15-13-28(14-16-29)19-7-11-20(32-3)12-8-19/h5-12,22,31H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXCUSXTBFQZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound notable for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and various biological effects based on recent research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Thiazole ring
  • Triazole ring
  • Piperazine ring
  • Ethoxy and methoxy phenyl groups

This structural diversity contributes to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing physiological responses.
  • Cellular Disruption : It may disrupt critical cellular processes such as apoptosis and cell division, which is particularly relevant in cancer therapy.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound's ability to induce apoptosis in cancer cells has been documented. In vitro studies demonstrate that it can effectively reduce cell viability in several cancer cell lines. The mechanism appears to involve the activation of apoptotic pathways through caspase activation.

Neuroprotective Effects

Studies have also highlighted the neuroprotective effects of this compound. In vivo experiments showed that it significantly prolonged survival times in models of acute cerebral ischemia, suggesting potential applications in stroke treatment.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessMechanism of ActionReference
AntimicrobialHighInhibition of bacterial growth
AnticancerModerateInduction of apoptosis
NeuroprotectiveSignificantProlongation of survival in ischemic models

Case Study: Neuroprotective Activity

In a study involving mice subjected to bilateral common carotid artery occlusion, the compound demonstrated significant neuroprotective effects. Mice treated with varying doses showed reduced mortality rates and prolonged survival times compared to control groups. The results suggest that the compound may be effective in preventing neuronal damage during ischemic events .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among related compounds involve substitutions on the piperazine ring, aryl groups, or the heterocyclic core. These modifications influence physicochemical properties (e.g., lipophilicity, solubility) and biological activity.

Compound Name / ID Core Structure Key Substituents Molecular Formula Molecular Weight Notable Properties
Target Compound Thiazolo-triazole 4-Ethoxyphenyl, 4-(4-methoxyphenyl)piperazine Not explicitly given* ~506 (estimated) Hypothesized CNS activity due to piperazine
5-((4-(3-Chlorophenyl)piperazin-1-yl)(4-ethoxy-3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazole 3-Chlorophenyl (piperazine), 4-ethoxy-3-methoxyphenyl C25H28ClN5O3S 514.0 Increased lipophilicity due to Cl; potential higher metabolic stability
5-((4-Ethoxy-3-methoxyphenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazole 4-Ethylpiperazine C21H29N5O3S 431.6 Reduced steric bulk; possible faster clearance
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiazolo-triazole Pyrazole-methylene, 4-methoxyphenyl C30H26N6O3S 550.6 Extended conjugation; potential photoactivity or redox properties
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole Pyrazole, 4-methoxyphenyl Variable Variable Antifungal activity via 14α-demethylase inhibition

*Molecular weight estimated based on structural similarity to .

Pharmacological and Toxicological Insights

  • Piperazine Derivatives : The target compound’s 4-(4-methoxyphenyl)piperazine group may enhance binding to serotonin (5-HT1A/2A) or dopamine receptors, similar to antipsychotic agents . In contrast, the 3-chlorophenyl analog () could exhibit higher affinity for adrenergic receptors due to halogen interactions .
  • Pyrazole-Containing Analogues: Compounds like those in show divergent biological targets.
  • Toxicity Considerations: Structural diversity analyses () indicate that minor substituent changes (e.g., Cl vs. OCH3) significantly alter toxicity profiles. The 3-chlorophenyl analog () may pose higher hepatotoxicity risk due to metabolic generation of reactive intermediates .

Physicochemical Properties

  • Solubility : Piperazine derivatives generally exhibit moderate aqueous solubility, but the 4-ethylpiperazine analog () may show improved solubility due to reduced aromaticity .
  • Metabolic Stability : The 3-chlorophenyl analog () is predicted to resist oxidative metabolism better than methoxy-substituted derivatives, extending half-life .

Research Findings and Implications

  • Antifungal Activity: Triazolo-thiadiazoles () inhibit fungal lanosterol demethylase (PDB: 3LD6), suggesting that the target compound’s triazole core could be repurposed for antifungal applications with structural optimization .
  • Synthetic Feasibility : High-yield syntheses of isostructural analogs () confirm the feasibility of scaling production for preclinical testing .

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